Product packaging for 1-(1,2,3-Trimethylcyclopropyl)ethanone(Cat. No.:CAS No. 108507-77-3)

1-(1,2,3-Trimethylcyclopropyl)ethanone

Cat. No.: B027360
CAS No.: 108507-77-3
M. Wt: 126.2 g/mol
InChI Key: DPFVHATYRTVANO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,2,3-Trimethylcyclopropyl)ethanone is a high-purity organic compound of interest in advanced chemical research and development. This specialized ketone, characterized by its cyclopropyl ring substituted with multiple methyl groups, serves as a valuable intermediate and building block in synthetic organic chemistry. Research Applications: • Fragrance & Flavor Research: Structural analogs of this compound, such as derivatives of trimethylcyclopentane and trimethylcyclopentene, are extensively explored in the development of novel fragrance ingredients for their unique olfactory properties . This compound may serve as a key synthetic precursor or analog in the creation of new aroma molecules with woody, sandalwood, or amber notes. • Chemical Synthesis: The strained cyclopropane ring and ketone functionality make it a versatile precursor for synthesizing more complex molecular architectures, potentially useful in materials science or pharmaceutical research. Handling & Safety: Researchers should consult the available Safety Data Sheet (SDS) for proper handling, storage, and disposal information. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B027360 1-(1,2,3-Trimethylcyclopropyl)ethanone CAS No. 108507-77-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108507-77-3

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

IUPAC Name

1-(1,2,3-trimethylcyclopropyl)ethanone

InChI

InChI=1S/C8H14O/c1-5-6(2)8(5,4)7(3)9/h5-6H,1-4H3

InChI Key

DPFVHATYRTVANO-UHFFFAOYSA-N

SMILES

CC1C(C1(C)C(=O)C)C

Canonical SMILES

CC1C(C1(C)C(=O)C)C

Synonyms

Ketone, methyl 1,2,3-trimethylcyclopropyl (6CI)

Origin of Product

United States

Synthetic Methodologies for 1 1,2,3 Trimethylcyclopropyl Ethanone and Its Structural Analogs

Direct and Indirect Routes to the 1,2,3-Trimethylcyclopropane Core

The formation of the densely substituted cyclopropane (B1198618) ring is the primary challenge in synthesizing the target compound and its analogs. This can be achieved through various cyclopropanation, ring closure, or ring contraction reactions.

Cyclopropanation, the addition of a carbene or carbenoid to an alkene, is one of the most direct and widely utilized methods for forming cyclopropane rings. wikipedia.org The stereochemistry of the resulting cyclopropane is directly inherited from the starting alkene, making this a stereospecific process. masterorganicchemistry.com For the synthesis of a 1,2,3-trimethylcyclopropane core, this would typically involve the reaction of a carbene with a substituted butene derivative.

Carbenoids, which are metal-stabilized carbenes, offer a controlled way to perform cyclopropanation. acsgcipr.org The Simmons-Smith reaction is a classic example, employing an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), formed from diiodomethane and a zinc-copper couple. wikipedia.orgwikipedia.org To generate a trimethylated cyclopropane, a modified Simmons-Smith reaction using a substituted carbenoid with an alkene like 2-butene (B3427860) would be necessary.

Diazo compounds are versatile precursors for carbenes, which can then react with olefins to yield cyclopropanes. wikipedia.org The reaction can proceed in two main ways:

Pyrazoline Intermediate: A 1,3-dipolar cycloaddition between the diazo compound and the alkene forms a pyrazoline ring, which then expels nitrogen gas (N₂) upon thermal or photochemical decomposition to give the cyclopropane. wikipedia.org This thermal route is also known as the Kishner cyclopropane synthesis. wikipedia.org

Metal-Catalyzed Carbene Transfer: In the presence of transition metal catalysts, diazo compounds decompose to form metal carbene intermediates, which then transfer the carbene moiety to an alkene. wikipedia.org This is often the more efficient and controlled method. acs.org

The use of diazoalkanes can be hazardous, especially for those without stabilizing groups, due to their explosive nature. masterorganicchemistry.comnih.gov

MethodReagent/PrecursorKey Features
Simmons-Smith Reaction Diiodomethane (CH₂I₂) + Zn-Cu coupleForms an organozinc carbenoid; stereospecific. wikipedia.org
Diazo Compound (Thermal) Diazomethane (CH₂N₂) + Heat/LightProceeds via a pyrazoline intermediate; can have side reactions. masterorganicchemistry.com
Diazo Compound (Catalytic) Ethyl diazoacetate + Metal CatalystMetal carbene intermediate; generally more efficient and controlled. wikipedia.org

Transition-metal catalysis is central to modern cyclopropanation reactions, particularly those using diazo compounds. acs.org These catalysts modulate the reactivity of the carbene, enhancing selectivity and yield.

Rhodium Catalysts: Dirhodium tetraacetate (Rh₂(OAc)₄) and related rhodium(II) carboxylate complexes are highly effective catalysts for the decomposition of diazo compounds and subsequent carbene transfer to a wide range of olefins. wikipedia.org The mechanism is believed to involve the formation of a rhodium-carbene intermediate, which then reacts with the alkene in a concerted fashion. wikipedia.org Chiral rhodium catalysts, such as Rh₂(S-DOSP)₄, have been developed to achieve high enantioselectivity in cyclopropanation reactions. wikipedia.org

Copper Catalysts: Historically, copper complexes were among the first catalysts used for these reactions. wikipedia.org Copper(I) triflate (CuOTf) is a highly effective catalyst for cyclopropanation with diazo esters. cas.cz Chiral copper complexes, particularly those with bisoxazoline ligands, are also prominent in asymmetric cyclopropanation. acs.org

Ruthenium and Cobalt Catalysts: Ruthenium-based catalysts, such as certain Ru(II)-Pheox complexes, have been shown to be highly efficient for intramolecular cyclopropanations. beilstein-journals.org Cobalt complexes have been employed in the asymmetric cyclopropanation of alkenes using gem-dichloroalkanes as carbene precursors, which avoids the use of potentially explosive diazo compounds. nih.govdicp.ac.cn

The choice of catalyst and ligands can influence the diastereoselectivity of the reaction, although for simple alkyl diazoacetates, the less sterically hindered trans (or anti) product is typically favored. cas.cz

Catalyst TypeCommon ExamplesKey Characteristics
Rhodium Rh₂(OAc)₄, Rh₂(S-DOSP)₄Highly efficient for diazo compounds, well-developed for asymmetric synthesis. wikipedia.org
Copper CuOTf, Cu(I)-bisoxazolineHistorically significant, effective for diazo esters, used in asymmetric catalysis. cas.czacs.org
Ruthenium Ru(II)-Pheox complexesEffective for intramolecular reactions, can be water-soluble and reusable. beilstein-journals.org
Cobalt (OIP)CoBr₂Used with non-diazo precursors like gem-dichloroalkanes. dicp.ac.cn

Besides carbene addition to alkenes, the cyclopropane core can be constructed through intramolecular cyclization or by contracting a larger ring.

Ring Closure: The intramolecular Wurtz coupling, involving the reaction of a 1,3-dihalide (e.g., 1,3-dibromopropane) with a metal like sodium or zinc, is a foundational method for cyclopropane synthesis. wikipedia.org A more modern and versatile approach is the Michael-Initiated Ring Closure (MIRC), where a nucleophile adds to an electron-deficient alkene (Michael acceptor), creating an enolate that subsequently displaces a leaving group in a 3-exo-trig cyclization to form the cyclopropane ring. acsgcipr.orgresearchgate.net

Ring Contraction: Larger rings can be contracted to form cyclopropanes. The Favorskii rearrangement converts α-haloketones into carboxylic acid derivatives with a smaller ring system; when applied to cyclic α-haloketones like α-chlorocyclobutanone, it yields cyclopropanecarboxylic acid derivatives. wikipedia.org Similarly, the Wolff rearrangement of cyclic α-diazoketones, often induced photochemically, leads to a ring-contracted product via a ketene (B1206846) intermediate. wikipedia.org Photochemical decarbonylation of cyclic ketones, such as the conversion of 2,2,4,4-tetramethylcyclobutane-1,3-dione to 2,2,3,3-tetramethylcyclopropanone, also represents a valid ring contraction strategy. thieme-connect.de

An alternative strategy involves starting with a pre-formed, simpler cyclopropane and adding the required substituents. The cyclopropyl (B3062369) group is a common motif in medicinal chemistry used to fine-tune pharmacological properties such as metabolic stability and lipophilicity. iris-biotech.de Recent advances have focused on the direct C–H functionalization of the strained cyclopropane framework. rsc.org This approach often requires a directing group on the substrate to guide a transition metal catalyst (e.g., Palladium or Iridium) to a specific C–H bond, enabling its conversion to a C–C or C-heteroatom bond. rsc.org Bifunctional cyclopropane scaffolds, such as ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate, can be prepared and then divergently functionalized through reactions at both the ester and the sulfide handles, including the formation of a cyclopropyl Grignard reagent for further elaboration. nih.gov

Cyclopropanation Reactions: Approaches and Scope

Introduction and Functionalization of the Ethanone (B97240) Moiety

Once the 1,2,3-trimethylcyclopropane core is established, the final step is the introduction of the ethanone (acetyl) group. Cyclopropyl ketones are versatile synthetic intermediates that can be assembled and diversified through various means. nih.gov

A common and direct method for this transformation involves organometallic chemistry. A 1,2,3-trimethylcyclopropyl magnesium halide (Grignard reagent) or a corresponding organolithium species can be prepared from the respective cyclopropyl halide. This nucleophilic cyclopropane derivative can then react with an acetylating agent, such as acetyl chloride or acetic anhydride, to form 1-(1,2,3-trimethylcyclopropyl)ethanone.

Alternatively, biocatalytic methods have emerged for the stereoselective synthesis of cyclopropyl ketones. Engineered enzymes, such as variants of myoglobin (B1173299), can catalyze the cyclopropanation of olefins using a diazoketone as the carbene donor, directly yielding a chiral cyclopropyl ketone. nih.gov This chemoenzymatic strategy allows for the highly diastereo- and enantioselective construction of these molecules. nih.gov

Once formed, the ethanone moiety itself can be a handle for further functionalization. For instance, the ketone can be reduced to an alcohol, converted to an oxime, or undergo α-halogenation, providing pathways to a diverse range of structural analogs. researchgate.net

Acylation Methods for Ketone Formation

Acylation reactions are a direct method for the introduction of an acetyl group onto a cyclopropane ring. One of the most prominent methods in this category is the Friedel-Crafts acylation. This reaction typically involves the use of an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. semanticscholar.org

For the synthesis of this compound, this would conceptually involve the reaction of 1,2,3-trimethylcyclopropane with an acetylating agent. The Lewis acid, commonly aluminum trichloride (AlCl₃), activates the acylating agent, facilitating the electrophilic attack on the cyclopropane ring. semanticscholar.org While the direct acylation of a simple substituted cyclopropane can be challenging due to potential ring-opening side reactions under strong acidic conditions, this method is widely used for aromatic systems and can be adapted for certain aliphatic compounds.

The general mechanism for Friedel-Crafts acylation involves the formation of an acylium ion, which then acts as the electrophile. semanticscholar.org

Table 1: Examples of Acylation Reactions for Ketone Formation

Acylating AgentCatalystSubstrateProductYield (%)Reference
Acetyl ChlorideAlCl₃BenzeneAcetophenone>95% semanticscholar.org
Acetic AnhydrideAlCl₃TolueneMethylacetophenoneHigh semanticscholar.org

Note: Data presented is for analogous aromatic systems to illustrate the general principles of Friedel-Crafts acylation.

Derivatization of Cyclopropyl Carboxylic Acids and Esters

An alternative and often more controlled approach to the synthesis of cyclopropyl ketones is through the derivatization of cyclopropanecarboxylic acids or their corresponding esters. This multi-step process offers greater versatility and can be more suitable for complex or sensitive substrates.

A common strategy involves the conversion of the carboxylic acid, in this case, 1,2,3-trimethylcyclopropanecarboxylic acid, into a more reactive derivative such as an acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with an organometallic reagent, such as an organocuprate (Gilman reagent) like lithium dimethylcuprate ((CH₃)₂CuLi), to yield the desired ketone. This method is generally efficient and avoids the harsh conditions of Friedel-Crafts acylation.

Another valuable technique is the Weinreb ketone synthesis, which proceeds via a stable N-methoxy-N-methyl amide (Weinreb amide). The carboxylic acid is first converted to the Weinreb amide, which then reacts with an organometallic reagent like methylmagnesium bromide (CH₃MgBr) or methyllithium (B1224462) (CH₃Li). The resulting tetrahedral intermediate is stable until acidic workup, which then furnishes the ketone. This method is known for its high yields and prevention of over-addition to form tertiary alcohols. organic-chemistry.org

Table 2: Reagents for the Conversion of Carboxylic Acid Derivatives to Ketones

Starting MaterialReagent 1IntermediateReagent 2Product
Carboxylic AcidSOCl₂ or (COCl)₂Acyl Chloride(CH₃)₂CuLiKetone
Carboxylic AcidCoupling AgentsWeinreb AmideCH₃MgBr or CH₃LiKetone

Transformations of Related Cyclopropyl Alcohols and Halides

The oxidation of secondary cyclopropyl alcohols provides a direct and efficient route to cyclopropyl ketones. For the synthesis of this compound, the corresponding precursor would be 1-(1,2,3-trimethylcyclopropyl)ethanol. A variety of mild and selective oxidizing agents can be employed for this transformation.

Commonly used methods include the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride at low temperatures, and the Dess-Martin periodinane (DMP) oxidation. nist.govgoogle.com Both of these methods are known for their high yields, tolerance of a wide range of functional groups, and mild reaction conditions, which are crucial for preventing the opening of the strained cyclopropane ring. nist.govgoogle.com

Additionally, transformations involving cyclopropyl halides can be utilized. For instance, a cyclopropyl halide can be converted into an organometallic species, such as a Grignard or organolithium reagent, which can then be reacted with an appropriate electrophile to form the ketone.

Optimization of Synthetic Efficiency and Scalability

Reaction Parameter Optimization (e.g., temperature, stoichiometry, time)

The efficiency and scalability of the synthesis of this compound are highly dependent on the optimization of key reaction parameters.

Temperature: In Friedel-Crafts acylation, temperature control is critical. While higher temperatures can increase the reaction rate, they can also lead to undesired side reactions, such as rearrangement or ring-opening of the cyclopropane ring. For instance, in the acylation of fluorene, increasing the temperature from 45°C to 83°C significantly increased reactivity without affecting selectivity. nih.gov However, for a strained system like a substituted cyclopropane, lower temperatures are generally preferred to maintain the integrity of the ring.

Stoichiometry: The molar ratio of reactants and catalysts is another crucial factor. In Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid catalyst is often required because the product ketone can form a complex with the catalyst, rendering it inactive. semanticscholar.org Careful control of the stoichiometry can prevent side reactions and maximize the yield of the desired product.

Reaction Time: The duration of the reaction must be optimized to ensure complete conversion of the starting material while minimizing the formation of degradation products. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential for determining the optimal reaction time.

Table 3: Effect of Temperature on Friedel-Crafts Acylation of Fluorene

Temperature (°C)SolventReaction Time (h)Conversion (%)
0DCE3Low
25DCE3Low
45DCE3Low
83DCE3High

Data adapted from a study on a different substrate to illustrate the principle of temperature optimization. nih.gov

Catalyst Selection and Mechanistic Role in Synthetic Transformations

The choice of catalyst plays a pivotal role in the synthesis of cyclopropyl ketones, influencing both the reaction's efficiency and selectivity.

In Friedel-Crafts acylation , strong Lewis acids like AlCl₃ are traditionally used to generate the highly electrophilic acylium ion from an acyl halide or anhydride. semanticscholar.org The mechanism involves the coordination of the Lewis acid to the halogen of the acyl halide, which polarizes the carbon-halogen bond and facilitates its cleavage to form the acylium ion. The aromatic or cyclopropyl ring then attacks this electrophile, followed by deprotonation to restore aromaticity or the cyclopropane ring and regenerate the catalyst (though it is often complexed with the product ketone). semanticscholar.org For more sensitive substrates, milder Lewis acids such as ZnCl₂, FeCl₃, or scandium triflate (Sc(OTf)₃) may be employed to minimize side reactions. stackexchange.comresearchgate.net

In the oxidation of cyclopropyl alcohols , the choice of catalyst can enable the use of greener oxidants. For example, heterogeneous catalysts like nano-TiO₂ or magnetic Fe₃O₄ nanoparticles can catalyze the oxidation of alcohols using hydrogen peroxide, offering advantages in terms of catalyst recovery and reuse. organic-chemistry.orgnih.gov

Development of Environmentally Conscious Synthetic Pathways

The development of environmentally benign or "green" synthetic methods is a significant focus in modern organic chemistry. For the synthesis of this compound and its analogs, several strategies can be employed to enhance the environmental sustainability of the process.

Green Oxidation Methods: The oxidation of the precursor alcohol, 1-(1,2,3-trimethylcyclopropyl)ethanol, can be performed using environmentally friendly oxidizing agents. Hydrogen peroxide (H₂O₂) is an attractive green oxidant as its only byproduct is water. researchgate.net Catalytic systems employing non-toxic metals, such as iron or titanium, can be used in conjunction with H₂O₂. organic-chemistry.orgnih.gov For instance, magnetic Fe₃O₄ nanoparticles have been shown to be effective and reusable catalysts for alcohol oxidation in water. nih.gov

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally friendly alternative to traditional chemical methods. For example, alcohol dehydrogenases can be used for the oxidation of alcohols to ketones under mild conditions. nih.gov There are also reports of biocatalytic methods for olefin cyclopropanation to produce cyclopropane derivatives. google.com The reduction of cyclopropyl methyl ketone to cyclopropanol using whole cells of Rhodococcus erythropolis has also been demonstrated, showcasing the potential for biocatalysis in these systems. organic-chemistry.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, polyethylene glycol (PEG), or ionic liquids, can significantly reduce the environmental impact of a synthesis. organic-chemistry.org For example, the oxidation of secondary alcohols to ketones has been successfully carried out in PEG using a heterogeneous TiO₂ nanocatalyst. organic-chemistry.org

Table 4: Comparison of Oxidizing Agents for Alcohol Oxidation

Oxidizing SystemAdvantagesDisadvantages
CrO₃/H₂SO₄ (Jones)High reactivityToxic chromium waste
DMSO/(COCl)₂ (Swern)Mild, high yieldMalodorous byproduct, low temperature
Dess-Martin PeriodinaneMild, selectiveExpensive, potentially explosive
H₂O₂/Fe₃O₄ catalystGreen oxidant, reusable catalystMay require elevated temperatures
Biocatalysis (e.g., ADH)High selectivity, mild conditionsSubstrate specificity, enzyme cost

Stereoselective Synthesis of this compound

While synthetic routes specifically targeting this compound are not extensively documented, the principles for its stereoselective construction can be derived from established methods for its structural analogs. These methods primarily involve the cyclopropanation of substituted alkenes, where the stereochemical outcome is dictated by the reagents, catalysts, and the inherent stereochemistry of the substrate.

Diastereoselective Synthetic Routes and Control

Diastereoselective synthesis aims to control the relative configuration of stereocenters. For a molecule like this compound, this involves controlling the cis/trans relationships between the three methyl groups and the acetyl group on the cyclopropane ring.

Corey-Chaykovsky Reaction: The Johnson-Corey-Chaykovsky reaction is a classic method for cyclopropanation. It involves the reaction of a sulfur ylide, such as dimethylsulfoxonium methylide, with an α,β-unsaturated ketone (enone). wikipedia.orgorganic-chemistry.org For the synthesis of a trimethylcyclopropyl ketone, a suitably substituted tetramethyl-α,β-unsaturated ketone would serve as the precursor. A key feature of this reaction is its diastereoselectivity, which often favors the formation of trans cyclopropanes, regardless of the initial stereochemistry of the enone. wikipedia.orgadichemistry.com This preference is attributed to the reversibility of the initial 1,4-addition and the thermodynamic stability of the trans product. pku.edu.cn For example, the cyclopropanation of 2-hydroxychalcones using this method yields donor-acceptor cyclopropanes as single diastereomers with a trans-arrangement of the donor and acceptor groups. nih.gov

Substrate-Directed Cyclopropanation: The presence of a directing group, typically a hydroxyl group, on the alkene substrate can profoundly influence the diastereoselectivity of cyclopropanation. In the Simmons-Smith cyclopropanation of chiral allylic alcohols, the zinc reagent coordinates with the hydroxyl group, delivering the methylene group to the double bond from the same face. mdpi.comechemi.com This substrate-controlled approach leads to high levels of diastereoselectivity. nih.govunl.pt For instance, the cyclopropanation of alkenyl cyclopropyl carbinol derivatives using the Simmons-Smith reaction yields densely substituted bicyclopropanes as a single diastereomer due to the directing effect of the hydroxyl group. acs.org This principle can be extended to more complex systems where an existing stereocenter in the substrate guides the formation of new stereocenters on the cyclopropane ring. wiley-vch.dersc.org

MethodSubstrate TypeKey FeatureTypical Diastereoselectivity
Corey-Chaykovsky Reactionα,β-Unsaturated KetoneUses sulfur ylidesFavors trans product
Simmons-Smith ReactionAllylic AlcoholHydroxyl-directedHigh syn selectivity
Rh(III)-Catalyzed C-H ActivationAllylic AlcoholPendent nucleophile directs cyclopropanationExcellent (e.g., 9.5:1 d.r.)

Enantioselective Approaches to Chiral Cyclopropyl Ketones

Enantioselective synthesis is crucial for producing a single enantiomer of a chiral molecule. This is typically achieved using chiral catalysts or biocatalysts that can differentiate between the two faces of a prochiral substrate.

Catalytic Asymmetric Cyclopropanation: The transition metal-catalyzed decomposition of diazo compounds is a powerful method for cyclopropanation. researchgate.net By using chiral ligands with metals like copper (Cu), rhodium (Rh), or palladium (Pd), the reaction can be made enantioselective. researchgate.netacs.org However, the use of diazoketones as carbene precursors in these reactions has been less explored. acs.org

Chemoenzymatic Synthesis: A highly effective and environmentally friendly approach involves the use of enzymes as catalysts. Engineered heme proteins, such as variants of myoglobin and cytochrome P450, have been developed to catalyze highly diastereo- and enantioselective cyclopropanations. rochester.eduacs.orgnih.gov For example, an engineered sperm whale myoglobin variant, Mb(H64G,V68A), catalyzes the cyclopropanation of various vinylarenes with diazoketone reagents to produce chiral cyclopropyl ketones with excellent stereoselectivity. acs.orgrochester.eduacs.orgfigshare.com These biocatalytic systems can achieve high turnover numbers and often exhibit complementary stereoselectivity to existing chemical catalysts. nih.govrochester.edu

Catalyst SystemSubstrateCarbene PrecursorEnantiomeric Excess (ee)
Engineered Myoglobin (Mb)VinylarenesDiazoketoneUp to >99%
Chiral Titanium-TADDOLateAllylic AlcoholsBis(iodomethyl)zinc87–94%
Chiral Cu-bisoxazoline2-Substituted 1,3-dienesDiazo esterExcellent

Influence of Substrate and Reagent Stereochemistry on Product Outcome

The final stereochemical composition of the cyclopropyl ketone product is a direct consequence of the interplay between the stereochemistry of the substrate and the reagent or catalyst used. researchgate.net

Substrate Control: As discussed in the context of diastereoselectivity, pre-existing stereocenters in the substrate can dictate the facial selectivity of the cyclopropanation reaction. In the cyclopropanation of chiral allylic alcohols, the stereochemistry of the alcohol determines the diastereomeric outcome. unl.ptwiley-vch.de The reaction proceeds through a transition state where the zinc reagent is chelated to the hydroxyl group, and the minimization of allylic 1,3-strain directs the approach of the reagent, leading to high syn-selectivity for (Z)-olefins. unl.ptwiley-vch.de The nature of the zinc carbenoid is also crucial; for instance, EtZnCH₂I is generally effective for achieving high diastereoselectivity with (E)-disubstituted olefins. unl.pt

Reagent/Catalyst Control: In cases where the substrate is prochiral or when substrate control is weak, the stereochemistry is primarily determined by the chiral reagent or catalyst. Chiral catalysts create a chiral environment around the reactive center, forcing the reaction to proceed through a lower energy transition state for the formation of one enantiomer over the other. researchgate.net

A fascinating example of reagent control is seen in chemoenzymatic systems. An engineered myoglobin variant was found to be enantioselective toward a chiral diazo reagent. rochester.edu When reacting with an enantiopure (S)-α-methyl-β-phenyl diazoketone, it produced the corresponding cyclopropyl ketone with a high diastereomeric ratio (96:4). rochester.edu However, when the (R)-enantiomer of the diazoketone was used, no product was formed, demonstrating the enzyme's strict stereochemical preference for the reagent. rochester.edu This highlights the sophisticated level of control achievable, where the catalyst can selectively react with only one enantiomer of a chiral reagent to yield a highly stereochemically defined product.

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation of 1 1,2,3 Trimethylcyclopropyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of atomic connectivity and spatial relationships can be constructed.

One-Dimensional NMR Analysis (¹H, ¹³C)

One-dimensional ¹H and ¹³C NMR spectra offer initial, crucial insights into the molecular structure by identifying the different chemical environments of the hydrogen and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and the number of neighboring protons (spin-spin splitting). For 1-(1,2,3-trimethylcyclopropyl)ethanone, the spectrum is predicted to show distinct signals for the acetyl methyl protons, the three cyclopropyl (B3062369) methyl protons, and the three cyclopropyl ring protons. The acetyl methyl group is expected to appear as a sharp singlet in the typical methyl ketone region (~2.1-2.4 ppm). The protons on the substituted cyclopropyl ring, being in a strained environment, will appear in the upfield region of the spectrum, generally between 0.5 and 1.5 ppm. The specific chemical shifts and multiplicities will depend on the relative stereochemistry of the methyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, eight distinct signals are anticipated. The carbonyl carbon of the ketone will be the most downfield signal, typically in the range of 200-210 ppm. The carbons of the cyclopropyl ring are characteristically shielded and appear at high field (typically 10-35 ppm). The quaternary carbon (C1) attached to the acetyl group will be further downfield than the other ring carbons. The four methyl carbons will resonate in the upfield region.

Predicted NMR Data for this compound

Atom TypeAssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted ¹H Multiplicity
CarbonylC=O-~208.0-
MethylCH₃ (Acetyl)~2.20~28.0Singlet (s)
Cyclopropyl (Quaternary)C1-~30.0-
Cyclopropyl (Methine)C2-H~0.8 - 1.2~20.0 - 25.0Multiplet (m)
Cyclopropyl (Methine)C3-H~0.7 - 1.1~18.0 - 23.0Multiplet (m)
MethylC1-CH₃~1.10~15.0 - 20.0Singlet (s)
MethylC2-CH₃~1.05~12.0 - 18.0Doublet (d)
MethylC3-CH₃~1.00~10.0 - 16.0Doublet (d)

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR experiments are indispensable for assembling the molecular puzzle, confirming the connectivity established from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. acdlabs.com For this compound, COSY would show correlations between the cyclopropyl ring protons (H2 and H3) and their respective adjacent methyl protons. This would confirm the presence of the substituted cyclopropane (B1198618) ring system. lew.ro

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon to which it is directly attached. acdlabs.com This allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H signals. For instance, the proton signal for the C2-methyl group would show a cross-peak to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons that are two or three bonds apart. acdlabs.com Key HMBC correlations for this molecule would include:

A correlation from the singlet of the acetyl methyl protons to the carbonyl carbon and to the C1 quaternary carbon of the cyclopropyl ring, firmly establishing the connection of the acetyl group to the ring.

Correlations from the C1-methyl protons to C1, C2, and C3 of the ring.

Correlations from the cyclopropyl methine protons (H2, H3) to the neighboring ring carbons and the carbons of their attached methyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. acdlabs.com NOESY is the primary NMR method for determining the relative stereochemistry of the substituents on the cyclopropyl ring.

Application of NMR for Stereochemical Differentiations

The 1,2,3-trimethylcyclopropyl fragment can exist as multiple diastereomers (e.g., all-cis, cis-trans isomers). NOESY is the key to differentiating these stereoisomers. acdlabs.com By observing which protons show through-space correlations, their relative orientation can be determined.

For example:

An NOE cross-peak between the protons of the C1-methyl group and the C2-methyl group would indicate that these two groups are on the same side (cis) of the cyclopropane ring.

The absence of an NOE between the C1-methyl and C3-methyl protons, coupled with the presence of one between the C1-methyl and the C3-proton, would suggest a trans relationship between the C1 and C3 methyl groups.

By systematically analyzing the full set of NOE correlations between all the methyl and methine protons on the ring, the complete relative stereochemistry of the molecule can be definitively assigned.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and formula, and offering insights into the molecule's structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). nih.gov For this compound, the molecular formula is C₈H₁₄O. The calculated exact mass (monoisotopic mass) for this formula is 126.1045 g/mol . An HRMS experiment that yields a measured mass extremely close to this theoretical value provides powerful evidence to confirm the elemental composition, ruling out other possible formulas that might have the same nominal mass. mdpi.commdpi.com

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Studies

Electron Ionization (EI): EI is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a characteristic fingerprint that can be used for identification and structural analysis. uni-saarland.de For methyl ketones, a dominant fragmentation pathway is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. chemguide.co.uk

The expected key fragments in the EI mass spectrum of this compound are:

m/z 43: This peak, corresponding to the acetyl cation ([CH₃CO]⁺), is often the most intense peak (the base peak) in the mass spectra of methyl ketones and is highly diagnostic. chemguide.co.uk

m/z 83: This peak would result from the loss of the acetyl group as a radical, leaving the stable 1,2,3-trimethylcyclopropyl cation ([C₆H₁₁]⁺).

Molecular Ion (M⁺) at m/z 126: The peak corresponding to the intact radical cation may be observed, though its intensity could be low due to the facile fragmentation.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in minimal fragmentation. It is commonly used with liquid chromatography (LC-MS). For a neutral molecule like this compound, ESI would likely produce a protonated molecule, [M+H]⁺ (m/z 127), or adducts with cations present in the solvent, such as the sodium adduct [M+Na]⁺ (m/z 149). This technique is excellent for confirming the molecular weight of the compound. mdpi.com

Isotopic Pattern Analysis for Elemental Composition

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions and is instrumental in determining the molecular weight of a compound. Furthermore, the analysis of the isotopic pattern within a mass spectrum offers a robust method for deducing the elemental composition of a molecule. nih.gov Atoms of most elements exist in nature as a mixture of isotopes, which are atoms with the same number of protons but different numbers of neutrons. khanacademy.org This variation in neutron number leads to differences in atomic mass. khanacademy.org

For an organic compound like this compound (molecular formula C₈H₁₄O), the isotopic distribution is primarily influenced by the natural abundances of the isotopes of carbon (¹²C and ¹³C) and oxygen (¹⁶O, ¹⁷O, and ¹⁸O). Carbon, for instance, exists as approximately 98.9% ¹²C and 1.1% ¹³C. This means that for every 100 carbon atoms in a sample, about one will be the heavier ¹³C isotope.

In the mass spectrum of this compound, the molecular ion peak (M⁺) corresponds to the molecule containing the most abundant isotopes (¹²C, ¹H, and ¹⁶O). However, there will also be smaller peaks at higher mass units, known as M+1 and M+2 peaks, which arise from molecules containing heavier isotopes. nih.gov

The M+1 Peak: The intensity of the M+1 peak is primarily due to the presence of one ¹³C atom in the molecule. The probability of having one ¹³C atom in a molecule with 'n' carbon atoms can be approximated by the formula: Relative Intensity of M+1 ≈ n * 1.1%. For C₈H₁₄O, with 8 carbon atoms, the theoretical relative intensity of the M+1 peak would be approximately 8.8% of the M⁺ peak. A minor contribution from ¹⁷O (0.04% natural abundance) also adds to this peak.

The M+2 Peak: The M+2 peak's intensity is mainly due to the presence of two ¹³C atoms or one ¹⁸O atom (0.20% natural abundance). Its intensity is generally much lower than the M+1 peak. sepscience.com

By carefully analyzing the relative intensities of these isotopic peaks, the number of carbon atoms can be confidently determined, which is a critical step in establishing the elemental composition. sepscience.comcernobioscience.com This analysis, especially when combined with high-resolution mass spectrometry that provides highly accurate mass measurements, can often distinguish between different molecular formulas that have the same nominal mass. cernobioscience.com

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₈H₁₄O)

Peakm/z (Nominal)Contributing IsotopesTheoretical Relative Abundance (%)
M⁺126¹²C₈¹H₁₄¹⁶O100.00
M+1127¹³C¹²C₇¹H₁₄¹⁶O, ¹²C₈¹H₁₃²H¹⁶O, ¹²C₈¹H₁₄¹⁷O9.08
M+2128¹³C₂¹²C₆¹H₁₄¹⁶O, ¹²C₈¹H₁₄¹⁸O0.58

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. studypulse.au Different types of bonds vibrate at specific, characteristic frequencies, allowing for the identification of functional groups present in the molecule. chemistrytalk.org

For this compound, the IR spectrum is dominated by features arising from its two key structural components: the ketone carbonyl group (C=O) and the cyclopropane ring.

Carbonyl (C=O) Stretching: The C=O stretching vibration in ketones typically gives rise to a very strong and sharp absorption band in the region of 1660-1770 cm⁻¹. libretexts.org For saturated, open-chain ketones, this peak is found around 1715 cm⁻¹. vscht.czlibretexts.org The position of this band is sensitive to the electronic and steric environment. In cyclopropyl ketones, the cyclopropane ring has electronic properties somewhat similar to a C=C double bond, leading to conjugation with the carbonyl group. This conjugation effect typically lowers the C=O stretching frequency. However, the ring strain associated with the three-membered ring can counteract this effect. For a simple cyclopropyl methyl ketone, the C=O stretch is observed in the IR spectrum. chegg.comchemicalbook.com The presence of three electron-donating methyl groups on the cyclopropane ring in this compound would be expected to slightly lower the C=O stretching frequency further compared to an unsubstituted cyclopropyl ketone.

Cyclopropane Moiety Vibrations: The cyclopropane ring exhibits several characteristic vibrations:

C-H Stretching: The C-H bonds on a cyclopropane ring are known to have more 's-character' than those in typical alkanes due to the bond angles. This results in C-H stretching absorptions at a higher frequency, typically in the range of 3100-2990 cm⁻¹. youtube.com

Ring Deformations: The cyclopropane ring itself has characteristic "breathing" and deformation modes. These vibrations often appear in the fingerprint region of the spectrum (below 1500 cm⁻¹) and can be complex, but their presence is indicative of the cyclopropyl moiety.

Table 2: Expected Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Carbonyl (C=O)Stretching1690 - 1710Strong, Sharp
Cyclopropyl C-HStretching3000 - 3100Medium
Alkyl C-H (Methyl)Stretching2850 - 2960Medium-Strong
C-CAsymmetric Stretch1100 - 1230Medium

Integrated Spectroscopic Data Interpretation Strategies

The structural elucidation of an unknown compound is most effective when information from multiple analytical techniques is integrated. sciepub.comacs.org A systematic approach combining the data from mass spectrometry and IR spectroscopy for this compound would proceed as follows:

Determine Molecular Formula: The analysis of the isotopic pattern in the mass spectrum would suggest a molecular formula of C₈H₁₄O. High-resolution mass spectrometry would provide an accurate mass measurement to confirm this composition over other possibilities.

Identify Key Functional Groups: The IR spectrum would immediately reveal the presence of a ketone functional group due to the strong C=O stretching absorption around 1700 cm⁻¹. pressbooks.pub It would also indicate the presence of a cyclopropane ring through the characteristic C-H stretches above 3000 cm⁻¹ and saturated alkyl C-H stretches below 3000 cm⁻¹. chemistrytalk.orgyoutube.com

Propose Plausible Structures: Based on the molecular formula (C₈H₁₄O) and the identified functional groups (ketone, trimethylcyclopropyl), a limited number of constitutional isomers can be proposed.

Refine and Confirm Structure: While IR and MS provide crucial pieces, they may not be sufficient to distinguish between all possible isomers (e.g., different stereoisomers or positional isomers of the methyl groups). At this stage, other techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy, would be employed to determine the precise connectivity and stereochemistry of the atoms, ultimately confirming the structure as this compound. This integrated approach, where each technique provides complementary information, is the cornerstone of modern organic structure determination. studypulse.aurjpn.org

Stereochemistry and Configurational Analysis of 1 1,2,3 Trimethylcyclopropyl Ethanone

Chirality Elements and Stereocenters within the 1,2,3-Trimethylcyclopropane Framework

The 1,2,3-trimethylcyclopropane framework is the core structural element dictating the stereochemistry of the title compound. Within this framework, each of the three carbon atoms of the cyclopropane (B1198618) ring is a potential stereocenter. A stereocenter is an atom, typically carbon, at which the interchange of two groups produces a stereoisomer. chemicalforums.com In the case of 1,2,3-trimethylcyclopropane, each ring carbon is attached to a hydrogen atom, a methyl group, and the other two ring carbons.

When an ethanone (B97240) group replaces a hydrogen atom on one of the cyclopropane carbons, the situation becomes more complex, potentially introducing additional chirality. The carbon atom bearing the ethanone group, along with the other two substituted ring carbons, are all stereocenters.

Diastereomerism and Enantiomerism in 1,2,3-Trimethylcyclopropane Derivatives

Stereoisomers that are not mirror images of each other are called diastereomers, while those that are non-superimposable mirror images are enantiomers. In derivatives of 1,2,3-trimethylcyclopropane, such as 1-(1,2,3-trimethylcyclopropyl)ethanone, the relative orientations of the methyl groups and the ethanone group determine the specific type of stereoisomerism.

For disubstituted cyclopropanes, if the two substituents are the same, the cis isomer is a meso compound (achiral despite having stereocenters), while the trans isomer exists as a pair of enantiomers. chemistryschool.net In the case of 1,2,3-trisubstituted cyclopropanes with identical substituents, there are different possible configurations, such as all substituents on the same side of the ring or two on one side and one on the other. doubtnut.com

1,2,3-Trimethylcyclopropane itself has two stereoisomers, both of which are achiral. stackexchange.comechemi.com However, the introduction of the ethanone group at the C1 position can lead to the formation of chiral molecules. The resulting stereoisomers of this compound can exist as pairs of enantiomers and diastereomers. For instance, the relative orientation of the ethanone group with respect to the three methyl groups will define the diastereomeric relationship between different isomers. Each of these diastereomers may or may not be chiral. If a particular diastereomer is chiral, it will have a non-superimposable mirror image, its enantiomer.

The stereoselective synthesis of such substituted cyclopropanes is an active area of research, with methods being developed to control the formation of specific diastereomers and enantiomers. acs.orgresearchgate.net

Conformational Preferences and Ring Pucker in Cyclopropyl (B3062369) Systems

Unlike larger cycloalkanes such as cyclohexane, the cyclopropane ring is necessarily planar. utexas.eduic.ac.uk This planarity is a result of having only three carbon atoms, which by definition lie in a single plane. utexas.edu Consequently, there is no ring puckering or different chair or boat conformations as seen in cyclohexane. maricopa.edulibretexts.org

This rigid, planar structure leads to significant ring strain, which is a combination of angle strain and torsional strain. utexas.edudalalinstitute.com The internal C-C-C bond angles are forced to be 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. libretexts.orgopenstax.org This deviation results in what is known as angle strain. masterorganicchemistry.com

Furthermore, the C-H bonds on adjacent carbon atoms are eclipsed, leading to torsional strain. libretexts.orgopenstax.org In larger, more flexible rings, this torsional strain can be alleviated by puckering, but this is not possible for cyclopropane. libretexts.org The bonds within the cyclopropane ring are often described as "bent" or "banana" bonds, as the orbital overlap occurs at an angle rather than directly between the nuclei. libretexts.orgopenstax.org This bond bending makes the C-C bonds in cyclopropane weaker and the molecule more reactive than acyclic alkanes. utexas.eduopenstax.org

For substituted cyclopropanes like this compound, the substituents are fixed in either an "up" or "down" position relative to the plane of the ring, and there is no conformational inversion as seen in cyclohexane. libretexts.org The conformational analysis of such systems, therefore, focuses on the rotational preferences of the substituents attached to the rigid cyclopropane ring.

Methods for Absolute and Relative Stereochemical Assignment

Determining the precise three-dimensional arrangement of atoms, known as the absolute and relative stereochemistry, is crucial for understanding the properties and reactivity of chiral molecules.

Relative Stereochemistry can often be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between protons on the cyclopropane ring can provide information about their relative orientation (cis or trans). For more complex structures, techniques like X-ray crystallography can provide definitive information about the relative positions of all atoms in a molecule, provided a suitable crystal can be obtained. ic.ac.uk

Absolute Stereochemistry , the definitive spatial arrangement of atoms in a chiral molecule, is more challenging to determine. nih.gov The Cahn-Ingold-Prelog (CIP) priority rules are used to assign an R or S configuration to each stereocenter. youtube.com

Several experimental and computational methods are employed for this purpose:

X-ray Crystallography: When a single crystal of an enantiomerically pure compound can be grown, anomalous dispersion techniques can be used to determine the absolute configuration. nih.gov

Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light. researchgate.net By comparing the experimental spectrum to a spectrum predicted by quantum chemical calculations (like time-dependent density functional theory, TD-DFT), the absolute configuration can be assigned. nih.govrsc.org

Chemical Correlation: The absolute configuration of a molecule can be determined by chemically converting it to or from a compound of known absolute configuration without affecting the stereocenters.

NMR Spectroscopy with Chiral Derivatizing Agents: By reacting the molecule with a chiral agent, diastereomers are formed which can often be distinguished by NMR, allowing for the determination of the absolute configuration of the original molecule. researchgate.net

For cyclopropyl ketones, the stereochemistry can significantly influence their reactivity in photochemical reactions and other transformations. nih.govresearchgate.net

Implications of Stereoisomerism on Chemical Reactivity and Synthetic Pathways

The stereochemistry of this compound has a profound impact on its chemical reactivity and the strategies employed for its synthesis. The spatial arrangement of the methyl and ethanone groups can influence the accessibility of the carbonyl group to reagents and can direct the stereochemical outcome of reactions at the ketone or on the cyclopropane ring.

Influence on Reactivity:

Steric Hindrance: The methyl groups on the cyclopropane ring can sterically hinder the approach of nucleophiles to the carbonyl carbon of the ethanone group. The degree of hindrance will depend on the relative stereochemistry of the methyl groups and the ethanone.

Diastereoselectivity: In reactions where new stereocenters are formed, the existing stereocenters in the molecule can direct the formation of one diastereomer over another. This is a key principle in stereoselective synthesis. For example, the reduction of the ketone to an alcohol can proceed with diastereoselectivity, favoring the formation of one diastereomeric alcohol.

Ring Opening Reactions: The strained cyclopropane ring can undergo ring-opening reactions under certain conditions. The stereochemistry of the substituents can influence the regioselectivity and stereoselectivity of these reactions.

Implications for Synthetic Pathways:

Stereoselective Synthesis: The synthesis of a specific stereoisomer of this compound requires stereoselective methods. youtube.comnih.gov This can involve the use of chiral catalysts, chiral auxiliaries, or starting materials with pre-existing stereocenters. acs.orgrochester.edu

Cyclopropanation Reactions: A common method for synthesizing cyclopropanes is the reaction of an alkene with a carbene. The stereochemistry of the starting alkene is often transferred to the resulting cyclopropane, a phenomenon known as stereospecificity. masterorganicchemistry.com Therefore, to obtain a specific stereoisomer of the target molecule, a specific stereoisomer of the corresponding alkene precursor would be required.

Catalytic Asymmetric Reactions: The development of catalytic asymmetric methods for the synthesis of substituted cyclopropanes is a significant area of research. nih.govacs.org These methods allow for the direct formation of enantiomerically enriched cyclopropane derivatives.

The ability to control the stereochemistry during the synthesis of complex molecules like this compound is of paramount importance in fields such as medicinal chemistry and materials science, where the biological activity or material properties can be highly dependent on the specific stereoisomer.

Reactivity Profiles and Mechanistic Investigations of 1 1,2,3 Trimethylcyclopropyl Ethanone

Reactions Centered at the Ethanone (B97240) Carbonyl Group

The carbonyl group of the ethanone moiety is a primary site for chemical reactions, undergoing typical transformations observed for ketones.

Nucleophilic Addition Reactions and Transformations

The electrophilic carbon atom of the carbonyl group in 1-(1,2,3-trimethylcyclopropyl)ethanone is susceptible to attack by nucleophiles. This initial addition can be followed by a variety of transformations, leading to a diverse array of products. The general mechanism for nucleophilic addition to a carbonyl group involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org

In the context of α,β-unsaturated carbonyls, a competition between 1,2-addition (at the carbonyl carbon) and 1,4-addition (conjugate addition) exists. libretexts.org The outcome is largely determined by the nature of the nucleophile. Strong bases, such as Grignard reagents, tend to favor the kinetically controlled 1,2-addition product. libretexts.org Conversely, weaker bases often lead to the thermodynamically favored 1,4-addition product. libretexts.org While this compound is not an α,β-unsaturated ketone in the traditional sense, the cyclopropyl (B3062369) group can exhibit electronic properties that influence the reactivity of the adjacent carbonyl group.

α-Functionalization and Condensation Pathways

The protons on the methyl group adjacent to the carbonyl (the α-protons) in this compound are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate in a variety of α-functionalization and condensation reactions.

α-Functionalization: The formation of an enolate allows for the introduction of various functional groups at the α-position. Ketones are valuable intermediates in organic synthesis, and methods for their α- and β-functionalization are of significant interest. nih.govresearchgate.net For instance, ketones can be stereoselectively α,α'-functionalized with 2-aminothiophenols in the presence of a strong acid catalyst to yield spirobis(1,4-benzothiazine) derivatives. researchgate.net

Condensation Pathways: Enolates can also act as nucleophiles in condensation reactions, such as the aldol (B89426) condensation. In an aldol condensation, the enolate attacks the carbonyl group of another molecule (an aldehyde or another ketone) to form a β-hydroxy ketone, which can then undergo dehydration to form a conjugated enone. brainly.com This process typically involves the elimination of a beta-hydrogen. brainly.com

Reactions Involving the Strained Cyclopropane (B1198618) Ring System

The high ring strain of the cyclopropane ring in this compound makes it susceptible to ring-opening reactions under various conditions.

Electrophilic and Nucleophilic Ring-Opening Reactions

The strained C-C bonds of the cyclopropane ring can be cleaved by either electrophiles or nucleophiles.

Electrophilic Ring-Opening: Acid-catalyzed ring-opening of cyclopropyl ketones can proceed through the formation of a hydroxyl(cyclopropyl)carbinyl cation. cdnsciencepub.com In the presence of Brønsted acids, the exocyclic cyclopropane bond alpha to a ring oxygen can open. digitellinc.com This reactivity is a key step in various synthetic transformations.

Nucleophilic Ring-Opening: The cyclopropylcarbinyl system is a well-known probe for single-electron transfer (SET) pathways, as the resulting radical anion can undergo a rapid and essentially irreversible ring-opening to a homoallyl radical. vt.edu The rate and selectivity of this ring-opening are influenced by factors such as ring strain and resonance energy. vt.edu Additionally, the reaction of alkylidenecyclopropyl ketones with amines can lead to a distal cleavage of the cyclopropane ring, forming cyclopropylimine intermediates that rearrange to substituted pyrroles. organic-chemistry.org

Rearrangement Processes of Cyclopropyl Ketones

Cyclopropyl ketones are known to undergo a variety of rearrangement reactions, often initiated by acid or heat.

One of the most notable rearrangements is the Cloke-Wilson rearrangement , where cyclopropyl ketones rearrange to form five-membered heterocycles like dihydrofurans. rsc.org This reaction can be catalyzed by acids or transition metals and provides an efficient route to these important structural motifs. rsc.org The process involves a ring-opening/closing sequence. rsc.org

Acid-catalyzed rearrangements of protonated cyclopropyl ketones can also lead to the formation of 1-oxacyclopent-1-enyl cations. acs.org Furthermore, Lewis or protic acids can induce domino cyclization reactions of appropriately substituted cyclopropyl ketones to form complex polycyclic structures. researchgate.net Vinylcyclopropanes, which share structural similarities, can undergo a cyclopropane-cyclopentene rearrangement when treated with Lewis acids. digitellinc.com

Cycloaddition Reactions involving Cyclopropane Derivatives

Cyclopropane derivatives can participate in various cycloaddition reactions, acting as three-carbon synthons.

Donor-acceptor cyclopropanes are particularly versatile in [3+2] cycloaddition reactions. researchgate.net The polarization of the activated carbon-carbon bond in these systems allows them to act as 1,3-zwitterionic intermediates upon activation by a Lewis acid. researchgate.net These intermediates can then react with various 2π-components to form five-membered rings. researchgate.net There are also examples of [3+3] cycloadditions involving donor-acceptor cyclopropanes. colab.ws

Furthermore, electrochemical methods have been developed for [2+1] cycloaddition reactions of alkene radical cations with diazo compounds to synthesize cyclopropanes. nih.gov While not directly involving the cleavage of a pre-existing cyclopropane, this highlights the importance of cyclopropane rings in synthetic chemistry. nih.gov

Detailed Mechanistic Studies of Select Transformations

The reactivity of this compound is governed by the interplay between the strained three-membered ring and the acetyl group. Mechanistic studies on this and closely related cyclopropyl ketones reveal a rich landscape of reaction pathways, often proceeding through highly reactive intermediates. The specific transformation is highly dependent on the reaction conditions, including the presence of catalysts and the nature of other reagents.

Elucidation of Reaction Pathways and Intermediates

Mechanistic investigations into the reactions of cyclopropyl ketones have identified several key pathways, primarily involving the opening of the strained cyclopropane ring. These pathways can be broadly categorized as proceeding through radical, cationic, or anionic intermediates.

Radical Pathways: One-electron reduction of the ketone functionality, often initiated by photoredox catalysis, is a key method for initiating transformations. For aryl cyclopropyl ketones, which serve as a model for understanding the reactivity of the carbonyl group, the reaction is initiated by a photocatalyst system. nih.gov This process generates a ketyl radical anion intermediate. This intermediate can undergo a rapid and reversible ring-opening to form a more stable distonic radical anion, where the radical and anionic centers are separated. This ring-opened intermediate is a crucial branch point, capable of engaging in various subsequent reactions, such as cycloadditions. For example, in the presence of an alkene, this intermediate can participate in a stepwise [3+2] cycloaddition to form highly substituted cyclopentane (B165970) structures. nih.gov Control experiments have demonstrated that a photocatalyst, a Lewis acid, and a reductive quencher are all critical for the generation of the key radical intermediate. nih.gov

Cationic Pathways: In the presence of acid catalysts, aryl cyclopropyl ketones are known to undergo cyclization to form 1-tetralones. rsc.org The proposed mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the molecule. This is followed by the cleavage of a cyclopropyl C-C bond to form a stabilized carbocationic intermediate. This intermediate can then be trapped intramolecularly by the aromatic ring to yield the tetralone product or react with other nucleophiles present in the medium. rsc.org The reactivity and the ratio of products can be dependent on the substituents on the aryl ring. rsc.org

Nucleophilic Ring-Opening: The reaction of alkylidenecyclopropyl ketones with amines provides a model for nucleophilic transformations. These reactions can lead to the efficient synthesis of 2,3,4-trisubstituted pyrroles. organic-chemistry.org The proposed mechanism involves the initial formation of a cyclopropylimine intermediate, followed by a distal cleavage of a C-C bond in the cyclopropane ring. This ring-opening is followed by a ring expansion and subsequent aromatization to yield the final pyrrole (B145914) product. organic-chemistry.org

Kinetic and Thermodynamic Aspects of Reactions

The outcome of reactions involving this compound can be dictated by either kinetic or thermodynamic control. This is particularly relevant for enolate formation at the acetyl group and for the ring-opening process itself.

Kinetic vs. Thermodynamic Control: In the presence of a base, this compound can form two different enolates by deprotonation of the alpha-carbons of the ketone. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate from the less substituted alpha-carbon, as this deprotonation occurs faster. youtube.com Conversely, using a stronger, non-bulky base at higher temperatures allows for an equilibrium to be established, favoring the more stable, more substituted thermodynamic enolate. rsc.orgrsc.org The choice between kinetic and thermodynamic conditions is crucial as it determines the site of subsequent alkylation or aldol reactions.

Kinetics of Ring-Opening: The rate of cyclopropylcarbinyl radical ring-opening is a critical kinetic parameter in radical-mediated transformations. Studies on substituted cyclopropylcarbinyl radicals, which serve as models for the intermediates formed from this compound, have been performed using laser flash photolysis. The rate constants for these ring-openings are influenced by the substituents on the radical center.

Substituents at Radical CenterRate Constant, k (s⁻¹) at 20 °CReference
H, H8.6 x 10⁷ acs.org
H, Me5.7 x 10⁷ acs.org
Me, Me5.0 x 10⁷ acs.org
H, CO₂Et1.3 x 10⁸ acs.org
Me, CO₂Et5.2 x 10⁷ acs.org
H, Ph1.1 x 10⁵ acs.org

This table presents kinetic data for the ring-opening of model cyclopropylcarbinyl radicals, illustrating the effect of substitution on reaction rates. acs.org

Thermodynamic Considerations: The thermochemical data for the parent compound, 1-cyclopropylethanone, is available from the NIST Chemistry WebBook, providing values for properties such as the enthalpy of vaporization. nist.gov For instance, the enthalpy of vaporization (ΔvapH°) has been reported as 39.47 kJ/mol. nist.gov While specific thermodynamic data for reactions of this compound are not extensively documented, computational studies on related systems help in understanding the energy landscapes of its transformations. escholarship.org The ring-opening of the cyclopropane is generally an energetically favorable process due to the release of significant ring strain (approximately 28 kcal/mol). acs.org

Role of Catalysis in Directing Reaction Selectivity

Catalysis plays a pivotal role in controlling the reactivity and, most importantly, the selectivity of transformations involving cyclopropyl ketones. Both Lewis acids and transition metals have been employed to direct reaction pathways.

Lewis Acid Catalysis: Lewis acids are crucial in activating the carbonyl group, thereby influencing the reaction pathway. In photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones, Lewis acids like La(OTf)₃ or Gd(OTf)₃ are essential. nih.govnih.gov The Lewis acid coordinates to the carbonyl oxygen, which facilitates the one-electron reduction to the ketyl radical and stabilizes the resulting intermediate. nih.gov This coordination is also key to achieving enantioselectivity when a chiral Lewis acid is used. nih.gov Furthermore, Lewis acids such as SnCl₄ can catalyze the [3+2] cycloaddition of donor-acceptor cyclopropanes with aldehydes, proceeding through a stereospecific intimate ion pair mechanism. acs.org The binding of a Lewis acid to the carbonyl group can dramatically lower the activation barrier of the reaction. acs.org

Control of Reaction Pathways: The choice of catalyst can direct the reaction towards different products. For example, in reactions of alkylidenecyclopropyl ketones, different palladium catalysts can lead to various isomeric products through selective cleavage of different C-C bonds within the cyclopropane ring. A proposed mechanism involves the regioselective cleavage of a carbon-carbon single bond in the cyclopropane ring, triggered by halometalation or oxidative addition. In some cases, anhydrous MgSO₄ has been used as an additive to improve yields in ring-opening cyclizations with amines, likely by acting as a mild Lewis acid and dehydrating agent. organic-chemistry.org

Catalyst/ReagentReaction TypeRole of Catalyst/Selectivity ControlReference
Ru(bpy)₃²⁺ / Lewis Acid (e.g., La(OTf)₃)[3+2] CycloadditionPhotoredox catalyst generates radical; Lewis acid activates ketone and stabilizes intermediate. nih.govnih.gov
Acid Catalyst (e.g., H₂SO₄)Intramolecular CyclizationProtonates carbonyl, facilitates ring-opening to a carbocation for subsequent cyclization. rsc.org
Chiral Lewis Acid (e.g., Gd(OTf)₃ with chiral ligand)Asymmetric [3+2] CycloadditionControls the stereochemistry of the cycloaddition. nih.gov
Amines / MgSO₄Ring-Opening CyclizationAmine acts as a nucleophile; MgSO₄ improves yield, likely as a mild Lewis acid/dehydrator. organic-chemistry.org

This table summarizes the role of different catalysts in directing the reaction pathways and selectivity for transformations of cyclopropyl ketones and related compounds.

Computational and Theoretical Chemical Studies of 1 1,2,3 Trimethylcyclopropyl Ethanone

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, such as Density Functional Theory (DFT) and other ab initio techniques, solve approximations of the Schrödinger equation to provide detailed information about molecular structure, stability, and reactivity.

Molecular Geometry Optimization and Conformational Analysis

A critical first step in the computational study of any molecule is the determination of its most stable three-dimensional structure. Molecular geometry optimization is a process that calculates the atomic coordinates corresponding to a minimum on the potential energy surface. For a flexible molecule like 1-(1,2,3-Trimethylcyclopropyl)ethanone, which possesses several rotatable bonds, this process is extended to a conformational analysis.

This analysis would involve systematically rotating the bonds, particularly the C-C bond connecting the acetyl group to the cyclopropane (B1198618) ring, to identify all possible low-energy conformers. The relative energies of these conformers would be calculated to determine the most stable arrangement of the atoms in the molecule. The resulting data would typically be presented in a table listing the relative energies and key dihedral angles of each conformer.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and electronic properties of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

For this compound, FMO analysis would provide insights into its potential reactivity in chemical reactions. The energy gap between the HOMO and LUMO would be a key parameter, indicating the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability, while a small gap implies higher reactivity. The spatial distribution of the HOMO and LUMO would reveal the most likely sites for nucleophilic and electrophilic attack, respectively.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Molecular OrbitalEnergy (eV)Description
HOMO-Primarily located on the carbonyl oxygen and cyclopropane ring.
LUMO-Primarily located on the carbonyl carbon.
HOMO-LUMO Gap-Indicates the kinetic stability of the molecule.

Note: The values in this table are hypothetical and would need to be determined by actual quantum chemical calculations.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Quantum chemical calculations can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure.

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies of the molecule, corresponding to the stretching and bending of its bonds. These frequencies can be correlated with the peaks in an experimental IR spectrum, aiding in the identification of functional groups. For this compound, a strong vibrational mode corresponding to the C=O stretch of the ketone would be a key feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. These predictions are highly sensitive to the electronic environment of each nucleus and are invaluable for interpreting experimental NMR spectra and confirming the connectivity and stereochemistry of the molecule.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and the influence of the environment.

Exploration of Intramolecular Interactions

MD simulations would allow for the study of the various non-covalent interactions within the this compound molecule. These include van der Waals forces and steric interactions between the methyl groups and the acetyl group. By analyzing the trajectory of the simulation, one could identify the preferred conformations and the flexibility of different parts of the molecule, providing a more complete understanding of its three-dimensional structure and dynamics.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules. Such simulations would reveal how the solvent affects the conformational preferences of the molecule and the accessibility of its reactive sites. For example, in a polar solvent, conformations with a larger dipole moment might be stabilized. This information is crucial for understanding the molecule's behavior in solution, which is the medium for most chemical reactions.

Quantitative Structure-Property Relationship (QSPR) Modeling for Structural Descriptors

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that seeks to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.gov This approach allows for the prediction of a compound's properties before it is even synthesized, relying on calculated molecular descriptors. nih.gov

Development of Topological Indices for Cyclopropyl (B3062369) Ketones

Topological indices are numerical descriptors derived from the molecular graph of a compound. They translate the chemical structure, including atoms and bonds, into a single numerical value that can be used in QSPR models to predict various properties like boiling point, density, and biological activity. nih.govresearchgate.net The development of these indices is a key aspect of chemical graph theory and is instrumental in QSAR/QSPR studies. researchgate.net

While research may not always focus exclusively on this compound, the principles are broadly applicable to the class of cyclopropyl ketones. The process involves calculating indices that capture different aspects of molecular structure, such as size, shape, branching, and complexity. nih.gov These indices are then used as variables in regression models to correlate with experimentally determined properties.

Table 1: Common Topological Indices in QSPR Studies

Index Name Description
Wiener Index (W) Defined as the sum of distances between all pairs of vertices in the molecular graph; relates to molecular volume and boiling points. nih.gov
Randić Indices (χ) Based on the connectivity of atoms, these indices reflect the degree of branching in a molecule. nih.gov
Balaban Index (J) A distance-based index that is highly discriminating for different molecular structures. nih.gov
Gutman Indices (M) Derived from the degrees of vertices, these indices are used in correlating with energy-related molecular properties. nih.gov

| Atom-Bond Connectivity (ABC) Index | Correlates well with the heat of formation of alkanes and is used to model the stability of molecules. researchgate.net |

The application of these indices allows researchers to build robust models for predicting the properties of novel compounds like this compound based on its unique trimethyl-substituted cyclopropyl structure.

Correlation of Structural Features with Derived Properties

Computational studies on cyclopropyl ketones have successfully correlated specific structural features with their chemical reactivity and properties. A key area of investigation has been the influence of substituents on the cyclopropyl ring and their effect on reaction outcomes. nih.govacs.org

Systematic computational studies on SmI₂-catalyzed reactions have revealed critical structure-reactivity relationships:

Aryl vs. Alkyl Substituents: Aryl cyclopropyl ketones generally exhibit higher reactivity compared to alkyl cyclopropyl ketones. nih.gov The aryl group enhances reactivity by stabilizing the intermediate ketyl radical through conjugation. In contrast, alkyl groups lack this conjugation, leading to higher energy barriers for the initial reduction and subsequent ring-opening steps. acs.org

Steric and Electronic Effects: The presence of ortho-substituents on an aryl ring can lead to superior reactivity. This is attributed to a delicate balance between moderate conjugation and a "pre-twisted" conformation that facilitates later steps in the reaction pathway. acs.org For an alkyl-substituted compound like this compound, the reactivity would be governed by the electronic effects of the alkyl groups and the inherent strain of the cyclopropane ring, rather than conjugative stabilization. nih.govacs.org

Table 2: Structure-Reactivity Correlations in Cyclopropyl Ketones

Structural Feature Influence on Reactivity Computational Rationale
Aryl Group (e.g., Phenyl) Higher Reactivity Stabilization of the ketyl radical intermediate via conjugation. nih.gov
Alkyl Group (e.g., Cyclohexyl, Methyl) Lower Reactivity Lack of conjugation leads to a higher energy barrier for reduction and fragmentation. acs.org

| Ortho-substituted Phenyl Group | Enhanced Reactivity | A balance of moderate conjugation and a pre-twisted conformation facilitates the reaction pathway. nih.gov |

These findings provide a predictive framework for understanding how the specific trimethyl substitution pattern in this compound would influence its behavior in similar chemical transformations.

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry provides powerful tools for elucidating complex reaction mechanisms at the molecular level. For cyclopropyl ketones, theoretical studies have mapped out the detailed pathways for reactions such as catalytic cycloadditions and ring-expansions. nih.govnih.govnih.gov

A common mechanistic pathway analyzed computationally is the samarium(II) iodide-catalyzed coupling of cyclopropyl ketones. nih.govacs.org The analysis reveals a multi-step process:

Ketyl Radical Formation: The reaction initiates with a single-electron transfer from the catalyst (e.g., SmI₂) to the ketone's carbonyl group, forming a ketyl radical anion intermediate. nih.govnih.gov

Cyclopropyl Ring Opening: The high ring strain of the cyclopropane ring facilitates its fragmentation. This ring-opening is a critical step, resulting in the formation of a more stable, ring-opened radical intermediate. nih.govnih.gov In some cases, this cleavage has been shown to be reversible. nih.gov

Intermediate Trapping: The newly formed radical is then "trapped" by another reactant, such as an alkene or alkyne, leading to the formation of a new carbon-carbon bond and a larger ring structure, typically a five-membered ring. nih.govacs.org

Computational models of this process allow for the calculation of energy barriers for each step (transition states) and the stability of all intermediates, providing a complete energy profile of the reaction. nih.gov This detailed understanding is crucial for optimizing reaction conditions and designing new synthetic methods. nih.gov

Advanced Theoretical Frameworks in Cyclopropane Chemistry

The unique chemical properties of the cyclopropane ring in molecules like this compound are explained by advanced theoretical frameworks that go beyond simple hybridization models.

The primary characteristic of cyclopropane is its significant ring strain, estimated to be around 27.5 kcal/mol. rsc.org This strain arises from two main factors:

Angle Strain: The internal C-C-C bond angles are forced to be 60°, a major deviation from the ideal 109.5° for sp³ hybridized carbon atoms. rsc.orgncert.nic.in

Torsional Strain: The C-H bonds on adjacent carbon atoms are eclipsed, further contributing to the molecule's instability. rsc.org

To accommodate this strained geometry, the bonding in cyclopropane is described by the Walsh orbital model or the concept of bent bonds . According to this model, the carbon atoms use orbitals with higher p-character to form the C-C bonds on the inside of the ring. Consequently, the orbitals used for the external C-H bonds have a higher s-character. rsc.orgncert.nic.in

This re-hybridization has several important consequences:

The C-C bonds of the cyclopropane ring are weaker and have significant π-character, making them resemble a C=C double bond in some of their reactions. rsc.org

The C-H bonds are shorter and stronger due to the increased s-character of the orbitals forming them. rsc.org

The carbon atoms of the ring are more electronegative than typical sp³ carbons, which influences the polarity of attached functional groups. ncert.nic.in

These theoretical principles are fundamental to understanding the reactivity of cyclopropyl-containing compounds, explaining why they can undergo reactions typical of both saturated alkanes and unsaturated alkenes.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Phenyl cyclopropyl ketone
Cyclohexyl cyclopropyl ketone

Synthetic Utility and Research Applications of 1 1,2,3 Trimethylcyclopropyl Ethanone in Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

There is no specific information in the searched literature detailing the use of 1-(1,2,3-trimethylcyclopropyl)ethanone as a key intermediate in the synthesis of complex organic molecules.

Building Block for Polycyclic Structures

No published research could be found that demonstrates the application of this compound as a building block for the construction of polycyclic structures.

Precursor for Diversified Chemical Scaffolds

While cyclopropyl (B3062369) ketones, in general, are known precursors to a variety of chemical scaffolds, there are no specific examples in the literature of this compound being used for this purpose.

Exploration of Derivatives for Structure-Reactivity and Structure-Function Correlations

There is no available research on the synthesis of derivatives of this compound for the purpose of studying structure-reactivity or structure-function relationships.

Synthetic Modifications of the Cyclopropyl Ring

No studies were found that describe the synthetic modification of the trimethylated cyclopropyl ring in this compound.

Variations of the Ethanone (B97240) Side Chain

There is no specific information regarding the chemical variations of the ethanone side chain of this compound in the scientific literature.

Biocatalytic Approaches in the Synthesis and Transformation of Cyclopropyl Systems

The application of enzymes in the synthesis and transformation of cyclopropyl systems, including ketones like this compound, represents a significant advancement in green chemistry and asymmetric synthesis. Biocatalysts, such as isolated enzymes or whole-cell systems, can offer high levels of stereoselectivity (both enantioselectivity and diastereoselectivity) that are often challenging to achieve with traditional chemical methods. These enzymatic reactions are typically performed in aqueous media under mild temperature and pressure, reducing the environmental impact of chemical manufacturing.

The construction of the substituted cyclopropane (B1198618) ring is a key challenge in organic synthesis. Biocatalytic methods, particularly those involving engineered heme proteins, have emerged as a promising strategy. Enzymes like cytochrome P450 and myoglobin (B1173299) have been engineered to catalyze carbene transfer reactions for the formation of cyclopropane rings with high stereocontrol. acs.orggoogle.com For instance, engineered variants of Rhodothermus marinus nitric oxide dioxygenase (RmaNOD) have been used to catalyze the formation of both cis- and trans- diastereomers of pinacolboronate-substituted cyclopropanes, which are versatile building blocks for further chemical modification. acs.org

Another approach involves cyclopropane synthase (CS) enzymes, which are naturally responsible for forming cyclopropane rings in bacterial cell walls using S-adenosyl-L-methionine (SAM) as a cofactor. nist.gov The development of these enzymes as biocatalysts for a broader range of substrates could provide a direct route to various cyclopropane derivatives. nist.gov

The ketone group in this compound is a prime target for biocatalytic transformation, most notably through stereoselective reduction to the corresponding alcohol. A wide variety of ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) from various microorganisms have been shown to reduce prochiral ketones to chiral alcohols with high enantiomeric excess. nih.govgeorgiasouthern.educhemspider.com

The stereochemical outcome of such a reduction is dependent on the specific enzyme used, allowing for access to either enantiomer of the resulting alcohol by selecting an appropriate biocatalyst. For instance, reductases from sources like Aspergillus foetidus, Penicillum citrinum, and Saccharomyces carlbergensis have been successfully employed for the stereoselective reduction of various ketones. chemspider.com The substrate scope of these enzymes can be broad, and they have been shown to be effective for sterically demanding substrates. nih.gov The use of whole-cell biocatalysts, such as those from Geotrichum candidum, can also be highly effective for the asymmetric reduction of ketones, offering excellent enantioselectivity. rsc.org

The table below summarizes findings from research on analogous cyclopropyl systems, which could be extrapolated to the biocatalytic transformation of this compound.

Enzyme/BiocatalystReaction TypeSubstrate(s)Product(s)Key FindingsReference(s)
Engineered MyoglobinCyclopropanationStyrene derivatives, Ethyl diazopyruvateα-CyclopropylpyruvatesHigh enantioselectivity (up to >99% ee) for the synthesis of pyruvate-containing cyclopropanes. utdallas.edu
Engineered P411 VariantsCyclopropanationN-vinylphthalimide, Ethyl diazoacetatecis- and trans-Heteroatom-substituted cyclopropanesHigh diastereoselectivity and enantioselectivity with up to 40,000 total turnovers. acs.org
Ene-Reductases (EREDs)Asymmetric ReductionCyclopropenyl esters and ketonesOptically active trans-cyclopropanesGood yields and high enantiomeric excess for a range of substituted cyclopropenes. chemspider.com
Promiscuous Tautomerase (Engineered 4-OT)Cyclopropanationα,β-Unsaturated aldehydes, Diethyl 2-chloromalonateHighly substituted cyclopropanesExcellent stereocontrol over two stereocenters (d.r. up to 25:1; e.r. up to 99:1). chembk.com
Ketoreductases/Alcohol DehydrogenasesKetone ReductionVarious prochiral ketonesChiral secondary alcoholsHigh yields and optical purity, with some enzymes suitable for sterically demanding substrates. nih.govchemspider.com

Given the structural complexity of this compound, with its three methyl substituents on the cyclopropane ring, finding a suitable biocatalyst with a substrate-binding pocket that can accommodate it would be crucial for a successful transformation. However, the continuous advancements in enzyme engineering and directed evolution offer promising avenues for developing bespoke biocatalysts tailored for specific, sterically hindered substrates like this compound.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 1-(1,2,3-Trimethylcyclopropyl)ethanone, and how should data interpretation account for cyclopropane ring strain?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving stereochemistry and substituent positions. The cyclopropane ring introduces unique chemical shifts due to ring strain, particularly in 1^1H NMR (e.g., deshielded protons at δ 1.2–2.5 ppm). Infrared (IR) spectroscopy identifies carbonyl stretching frequencies (C=O at ~1700–1750 cm1^{-1}), while mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Cross-validation with computational methods (e.g., density functional theory) is advised to address discrepancies in ring strain effects .

Q. What synthetic routes are documented for this compound, and what are their yield limitations?

  • Answer : The compound is typically synthesized via cyclopropanation of α,β-unsaturated ketones using transition metal catalysts (e.g., Rh2_2(OAc)4_4) or Simmons-Smith reagents. A two-step approach involving (1) preparation of 1,2,3-trimethylcyclopropane precursors and (2) Friedel-Crafts acylation yields the ethanone moiety. Reported yields range from 45–65%, with side products arising from ring-opening reactions or over-acylation. Optimization of steric hindrance and temperature control (0–25°C) improves selectivity .

Q. How can researchers validate the purity of this compound for use as an analytical standard?

  • Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended, using a C18 column and acetonitrile/water gradient. Purity thresholds (>98%) should be confirmed via gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities. Differential scanning calorimetry (DSC) can assess thermal stability and melting point consistency. Calibration against certified reference materials (CRMs) ensures accuracy .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of this compound?

  • Answer : Discrepancies in bioactivity data often stem from stereochemical variations or impurity profiles. Researchers should:

  • Perform enantiomeric separation using chiral stationary phases (e.g., Chiralpak IG-3) and test each enantiomer separately.
  • Conduct dose-response assays with rigorously purified batches to eliminate confounding effects from byproducts.
  • Compare results across cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific interactions .

Q. How can computational modeling predict the regioselectivity of electrophilic substitutions on the cyclopropane ring?

  • Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to identify reactive sites. Fukui indices highlight nucleophilic/electrophilic regions, while molecular electrostatic potential (MEP) maps visualize charge gradients. Validation against experimental data (e.g., bromination or nitration outcomes) refines predictive accuracy. Solvent effects should be incorporated via polarizable continuum models (PCM) .

Q. What mechanistic insights explain the compound’s stability under oxidative conditions despite cyclopropane ring strain?

  • Answer : The electron-withdrawing ethanone group stabilizes the cyclopropane ring via conjugation, reducing susceptibility to ring-opening oxidation. Kinetic studies using radical traps (e.g., TEMPO) reveal that oxidation primarily targets the carbonyl group, forming carboxylic acids. Cyclic voltammetry identifies oxidation potentials, with the cyclopropane ring remaining intact below 1.5 V (vs. Ag/AgCl) .

Q. How does the compound’s stereochemistry influence its interactions with biological targets, such as enzymes or receptors?

  • Answer : Molecular docking simulations (e.g., AutoDock Vina) paired with site-directed mutagenesis studies elucidate stereospecific binding. For example, the (1R,2S,3R) configuration may enhance hydrophobic interactions with enzyme active sites, while enantiomers show reduced affinity. Circular dichroism (CD) spectroscopy tracks conformational changes in target proteins upon binding .

Safety and Regulatory Considerations

Q. What protocols mitigate risks when handling this compound in biological assays?

  • Answer : Use fume hoods and PPE (nitrile gloves, lab coats) to prevent inhalation or dermal exposure. Toxicity screenings (e.g., Ames test for mutagenicity) are essential due to limited toxicological data. Environmental hazards should be assessed via Daphnia magna acute toxicity assays (EC50_{50} determination). Waste must be neutralized with activated charcoal before disposal .

Q. How should researchers address discrepancies in hazard classifications across regulatory frameworks?

  • Answer : Cross-reference classifications under CLP (EC 1272/2008), EPA TSCA, and ECHA databases. If discrepancies exist (e.g., GHS vs. non-GHS labels), apply the most stringent precautions. Document all risk assessments in alignment with institutional chemical hygiene plans .

Data Analysis and Reproducibility

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.